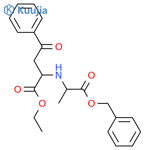

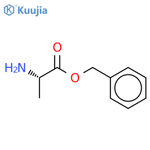

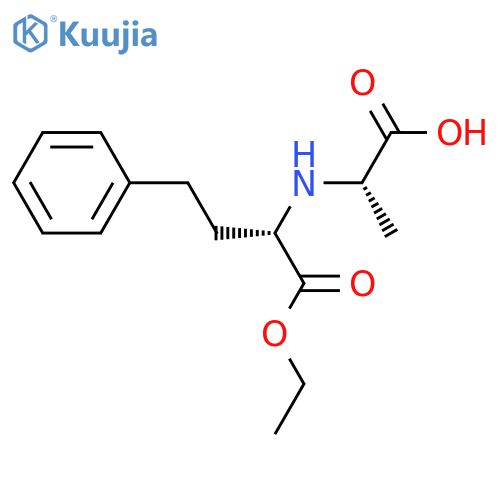

Cas no 82717-96-2 ((+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine)

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Propriedades químicas e físicas

Nomes e Identificadores

-

- (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid

- N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine

- N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine

- (+)-N-[1-(S)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine

- (S)-N-(1-ETHOXYCARBONYL-3-PHENYLPROPYL)-(S)-ALANINE

- (S,S)-N-(1-ETHOXYCARBONYL-3-PHENYLPROPYL)ALANINE (ECPPA)

- N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine

- N-[(S)-1-Carboxyethyl]-L-homophenylalanine Ethyl Ester

- (S,S)-N-(1-Ethoxycarbonyl-3-phenylpropyl)alanine

- Benzenebutanoic acid, α-[(1-carboxyethyl)amino]-, monoethyl ester, [S-(R*,R*)]- (ZCI)

- Benzenebutanoic acid, α-[[(1S)-1-carboxyethyl]amino]-, monoethyl ester, (αS)- (9CI)

- N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine

- 10SZ4IJ77B

- DS-16718

- N-((S)-1-ETHOXYCARBONYL-3-PHENYLPROPYL)-L-ALANINE

- NS00015345

- (S)-2-[(S)-1-(ethoxycarbonyl)-3-phenylpropylamino]propanoic acid

- Enalapril IMpurity B

- (2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid

- N-[1-(S)-(Ethoxycarbonyl)-3-Phenylpropyl]-L-Alanine

- UNII-10SZ4IJ77B

- CS-W010059

- AKOS015888218

- 82717-96-2

- (2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoic acid

- (2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoic acid

- (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoicacid

- N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine

- ENALAPRIL MALEATE IMPURITY B [EP IMPURITY]

- a-[[(1S)-1-Carboxyethyl]amino]-benzenebutanoic acid 1-ethyl ester hydrochloride (1:1)

- EN300-343118

- N-[(2S)-1-Ethoxy-1-oxo-4-phenyl-2-butanyl]-L-alanine

- BENZENEBUTANOIC ACID, .ALPHA.-(((1S)-1-CARBOXYETHYL)AMINO)-, 1-ETHYL ESTER, (.ALPHA.S)-

- N-[1(S)-carboethoxy-3-phenylpropyl]-(S)-alanine

- HY-W009343

- MFCD00209976

- AKOS015843325

- N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine, 98%

- ENALAPRILAT DIHYDRATE IMPURITY F [EP IMPURITY]

- (2S)-2-[N-((1S)-1-ethoxycarbonyl-3-phenylpropyl)amino]propionic acid

- N-[1-(S)-ethoxy carbonyl-3-phenyl propyl]-L-alanine

- RAMIPRIL IMPURITY F [EP IMPURITY]

- J-502555

- N-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine

- QUINAPRIL HYDROCHLORIDE IMPURITY B [EP IMPURITY]

- H10636

- N-[(lS)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine

- N-(1-(S)-Ethoxycarbonyl-3-phenylpropyl)-L-alanine

- CEIWXEQZZZHLDM-AAEUAGOBSA-N

- SPIRAPRIL HYDROCHLORIDE MONOHYDRATE IMPURITY C [EP IMPURITY]

- N-[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine

- (S)-2-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoic acid

- E0530

- Q27251157

- DTXSID901235536

- (2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid

- a-[[(1S)-1-Carboxyethyl]amino]-benzenebutanoic acid 1-ethyl ester hydrochloride(1:1)

- Benzenebutanoic acid, alpha-((1-carboxyethyl)amino)-, monoethyl ester, (S-(theta,theta))-

- Z1741977468

- SCHEMBL497515

- Enalapril Maleate Imp. B (EP): (2S)-2-[[(1S)-1-(Ethoxycarbonyl)- 3-phenylpropyl]amino]propanoic Acid

- ENALAPRIL MALEATE IMPURITY B (EP IMPURITY)

- Benzenebutanoic acid, a-[[(1S)-1-carboxyethyl]amino]-, 1-ethyl ester, (aS)-

- n-(1-s-carbethoxy-3-phenylpropyl)-s-alanine

- QUINAPRIL HYDROCHLORIDE IMPURITY B (EP IMPURITY)

- ENALAPRILAT DIHYDRATE IMPURITY F (EP IMPURITY)

- RAMIPRIL IMPURITY F (EP IMPURITY)

- Benzenebutanoic acid, alpha-[[(1S)-1-carboxyethyl]amino]-, 1-ethyl ester, (alphaS)-

- BENZENEBUTANOIC ACID, ALPHA-(((1S)-1-CARBOXYETHYL)AMINO)-, 1-ETHYL ESTER, (ALPHAS)-

- SPIRAPRIL HYDROCHLORIDE MONOHYDRATE IMPURITY C (EP IMPURITY)

- Benzenebutanoic acid, a-(((1S)-1-carboxyethyl)amino)-, 1-ethyl ester, (aS)-

- (+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine

-

- MDL: MFCD00209976

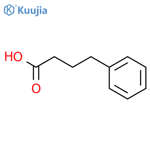

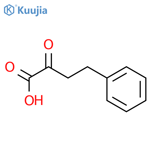

- Inchi: 1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13-/m0/s1

- Chave InChI: CEIWXEQZZZHLDM-AAEUAGOBSA-N

- SMILES: [C@H](C(=O)OCC)(N[C@@H](C)C(=O)O)CCC1C=CC=CC=1

- BRN: 3619501

Propriedades Computadas

- Massa Exacta: 279.14700

- Massa monoisotópica: 279.147

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Átomos Pesados: 20

- Contagem de Ligações Rotativas: 9

- Complexidade: 313

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 2

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 0.1

- Contagem de Tautomeros: nothing

- Superfície polar topológica: 75.6A^2

- Carga de Superfície: 0

Propriedades Experimentais

- Cor/Forma: Light yellow or brown flowing powder

- Densidade: 1.1083 (rough estimate)

- Ponto de Fusão: 150-152 °C (lit.)

- Ponto de ebulição: 441.2°C at 760 mmHg

- Ponto de Flash: 220.6±28.7 °C

- Índice de Refracção: 29.5 ° (C=1, MeOH)

- Solubilidade: 6g/l

- PSA: 75.63000

- LogP: 2.00450

- Pressão de vapor: 0.0±1.1 mmHg at 25°C

- Actividade Óptica: [α]20/D +28°, c = 1 in methanol

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H315-H319-H335

- Declaração de Advertência: P261-P305+P351+P338

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: R36/37/38

- Instrução de Segurança: S37/39-S26

-

Identificação dos materiais perigosos:

- Frases de Risco:R36/37/38

- Condição de armazenamento:Keep in dark place,Inert atmosphere,Room temperature

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Dados aduaneiros

- CÓDIGO SH:2922509090

- Dados aduaneiros:

China Customs Code:

2922509090Overview:

2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported foodSummary:

2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027772-25g |

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine |

82717-96-2 | 98% | 25g |

¥482 | 2024-05-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0530-5g |

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine |

82717-96-2 | 98.0%(LC&T) | 5g |

¥90.0 | 2022-06-10 | |

| Enamine | EN300-343118-5.0g |

(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoic acid |

82717-96-2 | 95% | 5.0g |

$29.0 | 2023-02-22 | |

| Enamine | EN300-343118-25.0g |

(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoic acid |

82717-96-2 | 95% | 25.0g |

$38.0 | 2023-02-22 | |

| eNovation Chemicals LLC | Y1101340-1kg |

N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine |

82717-96-2 | 97% | 1kg |

$380 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1101340-5kg |

N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine |

82717-96-2 | 97% | 5kg |

$1200 | 2024-06-05 | |

| TRC | E891586-2.5g |

(+)-N-[1-(S)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine |

82717-96-2 | 2.5g |

$97.00 | 2023-05-18 | ||

| abcr | AB145194-25 g |

N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, 97%; . |

82717-96-2 | 97% | 25 g |

€92.30 | 2023-07-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3053-50MG |

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine |

82717-96-2 | 50mg |

¥5682.45 | 2025-01-16 | ||

| Enamine | EN300-343118-2.5g |

(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoic acid |

82717-96-2 | 95% | 2.5g |

$27.0 | 2023-09-03 |

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Método de produção

Synthetic Routes 1

1.2 Reagents: Potassium acetate ; 1 h, rt; overnight, rt

Synthetic Routes 2

Synthetic Routes 3

1.2 Solvents: Dimethylformamide ; 0.5 - 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

Synthetic Routes 4

Synthetic Routes 5

2.1 Reagents: Hydrogen , Sulfuric acid Catalysts: Palladium Solvents: Acetic acid , Water ; 72 h, 1.4 MPa, 30 °C

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

2.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid

Synthetic Routes 9

Synthetic Routes 10

1.2 Solvents: Ethanol ; 5 °C; 10 min, 5 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, pH 4.5, 5 °C

2.1 Reagents: Hydrogen , Sulfuric acid Catalysts: Palladium Solvents: Ethanol , Water ; 8 h, 0.3 - 0.4 MPa, 30 °C

2.2 Reagents: Sodium acetate ; 1 h, rt

Synthetic Routes 11

Synthetic Routes 12

2.1 Reagents: Acetic acid , Sulfuric acid Catalysts: Palladium ; 6 h, rt

2.2 Reagents: Potassium acetate ; 1 h, rt; overnight, rt

Synthetic Routes 13

2.1 Reagents: Hydrogen , Sulfuric acid Catalysts: Palladium Solvents: Acetic acid ; 10 h, 0.8 - 1 MPa, 18 - 40 °C; 2 h, 18 - 40 °C

Synthetic Routes 14

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol

Synthetic Routes 15

1.2 Reagents: Bromine ; 3 - 4 h, < 70 °C; 70 °C → 30 °C

1.3 Reagents: Sulfuric acid Solvents: Water

1.4 Solvents: Ethanol ; 3 h, 60 °C

2.1 Reagents: Potassium carbonate Solvents: Water ; rt

2.2 Solvents: Dimethylformamide ; 0.5 - 1 h, 0 °C

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

1.2 Reagents: Catecholborane Solvents: Dichloromethane

1.3 -

2.1 Reagents: Trifluoroacetic acid

Synthetic Routes 19

Synthetic Routes 20

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Raw materials

- Ethyl (S)-2-(((S)-1-(benzyloxy)-1-oxopropan-2-yl)amino)-4-oxo-4-phenylbutanoate

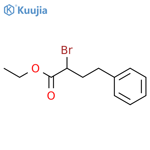

- (R)-ethyl 2-bromo-4-phenylbutyrate

- Benzenebutanoic acid, a-bromo-, ethyl ester

- Ethyl 2-oxo-4-phenylbutyrate (>90%)

- Enalaprilat EP Impurity F

- Benzenebutanoic acid, α-[[(1S)-2-(1,1-dimethylethoxy)-1-methyl-2-oxoethyl]amino]-, ethyl ester, (αS)-

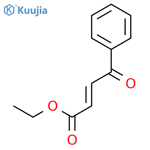

- Ethyl 3-benzoylacrylate

- 2-Oxo-4-phenylbutanoic Acid

- H-Ala-OtBu.HCl

- 4-methylbenzene-1-sulfonic acid

- Ethane, diazo-(6CI,8CI,9CI)

- L-Alanine, phenylmethyl ester

- Ethyl (alphaS)-alpha-[[(1S)-1-methyl-2-oxo-2-(phenylmethoxy)ethyl]amino]benzenebutanoate

- tert-butyl (2S)-2-aminopropanoate

- 4-Phenylbutyric acid

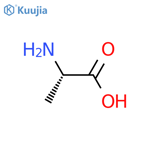

- L-Alanine

- Ethyl 3-benzoylacrylate

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Preparation Products

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Fornecedores

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Literatura Relacionada

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

-

4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

5. Book reviews

82717-96-2 ((+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine) Produtos relacionados

- 84324-12-9((-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine)

- 1137664-24-4(Ethyl 6-phenylpiperidine-2-carboxylate)

- 1547757-22-1(2,2-difluoro-N-methylcyclopentan-1-amine)

- 1261860-13-2(3-Bromo-2'-fluoro-5'-methoxypropiophenone)

- 887887-66-3(3-(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido-N-phenyl-1-benzofuran-2-carboxamide)

- 1259060-69-9(8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid)

- 1487077-19-9(1-4-(1-aminoethyl)phenyl-1,3-diazinan-2-one)

- 2098031-35-5(3-Azido-1-(2,6-difluorobenzyl)azetidine)

- 1374680-05-3(4-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzamide)

- 2159710-20-8(Ethyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate)